

Real-time PCR protocol for measuring collagen and lumican gene expression

Author: BenchChem Technical Support Team. **Date:** December 2025

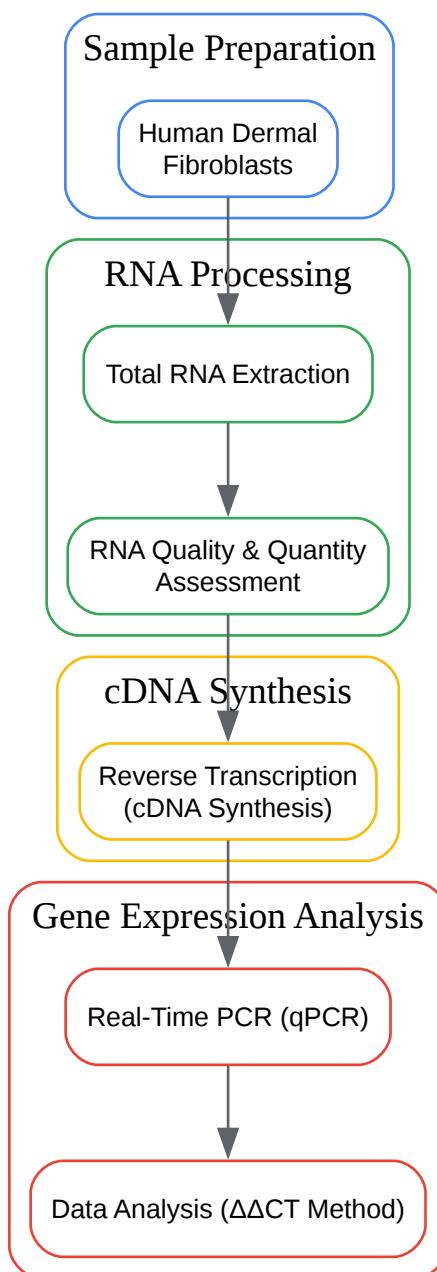
Compound of Interest

Compound Name: *Dermican*
Cat. No.: *B13389865*

[Get Quote](#)

Measuring Collagen and Lumican Gene Expression: A Real-Time PCR Protocol

Application Note & Protocol


Audience: Researchers, scientists, and drug development professionals.

Introduction

Collagen type I, alpha 1 chain (COL1A1) and Lumican (LUM) are key components of the extracellular matrix (ECM), playing crucial roles in tissue structure, development, and pathology. Dysregulation of their expression is implicated in various fibrotic diseases and cancer. This document provides a detailed protocol for the quantification of human COL1A1 and LUM gene expression using a two-step real-time polymerase chain reaction (RT-qPCR) with SYBR Green detection. The protocol covers procedures from RNA extraction from human dermal fibroblasts to data analysis using the comparative CT ($\Delta\Delta CT$) method.

I. Experimental Workflow

The overall experimental workflow for measuring collagen and lumican gene expression is depicted below.

[Click to download full resolution via product page](#)

Experimental workflow for gene expression analysis.

II. Materials and Methods

A. Reagents and Equipment

- Cell Culture: Human Dermal Fibroblasts (and appropriate culture medium and supplements)

- RNA Extraction: TRIzol® reagent or a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen).
- Reverse Transcription: A cDNA synthesis kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems).
- Real-Time PCR: SYBR Green qPCR master mix (2X).
- Primers: Forward and reverse primers for target genes (COL1A1, LUM) and a validated reference gene.
- Plastics and Consumables: RNase-free pipette tips, microcentrifuge tubes, and qPCR-compatible plates or tubes.
- Equipment:
 - Microcentrifuge
 - Spectrophotometer (e.g., NanoDrop) or fluorometer (e.g., Qubit)
 - Thermal cycler for cDNA synthesis
 - Real-time PCR detection system

B. Primer Design and Selection

For accurate qPCR results, it is crucial to use validated primers. The following table provides suggested primer sequences.

Gene	Forward Primer (5'-3')	Reverse Primer (5'-3')	Reference
LUM	TGAGCTTCAATCAG ATAGCCAGAC	CACTATCAGCCAGT TCGTTGTGAG	[1]
COL1A1	Commercially available pre-validated primers are recommended (e.g., from OriGene, QIAGEN, or other suppliers).	Commercially available pre-validated primers are recommended.	
GAPDH	TCCATCATGAAGTG TGACGT	GAGCAATGATCTTG ATCTTCAT	Adapted from [1]
IPO8	Recommended as a stable reference gene for dermal fibroblasts.	Sequences to be obtained from a reliable source or designed.	[2]
PUM1	Recommended as a stable reference gene for dermal fibroblasts.	Sequences to be obtained from a reliable source or designed.	[2]

Note: It is highly recommended to validate the stability of the chosen reference gene(s) under your specific experimental conditions. Genes such as GAPDH and ACTB have traditionally been used but may not be stable under all conditions. Studies have shown IPO8 and PUM1 to be among the most stably expressed genes in dermal fibroblasts. [2]

III. Experimental Protocols

A. RNA Extraction from Human Dermal Fibroblasts

This protocol is for RNA extraction from cells in a 6-well plate. Volumes should be adjusted for different culture formats.

- Aspirate the culture medium from the wells.
- Wash the cells once with 1 mL of ice-cold phosphate-buffered saline (PBS).
- Add 1 mL of TRIzol® reagent directly to the well and pipette up and down several times to lyse the cells.
- Transfer the cell lysate to a 1.5 mL microcentrifuge tube.
- Incubate for 5 minutes at room temperature to allow for complete dissociation of nucleoprotein complexes.^[3]
- Add 200 µL of chloroform, cap the tube securely, and shake vigorously for 15 seconds.
- Incubate at room temperature for 2-3 minutes.
- Centrifuge the samples at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.
- Carefully transfer the upper aqueous phase to a fresh tube.
- Precipitate the RNA by adding 500 µL of isopropanol. Mix by inverting and incubate at room temperature for 10 minutes.
- Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet on the side and bottom of the tube.
- Discard the supernatant. Wash the RNA pellet with 1 mL of 75% ethanol.
- Centrifuge at 7,500 x g for 5 minutes at 4°C.
- Carefully remove the ethanol and briefly air-dry the pellet for 5-10 minutes. Do not over-dry.
- Resuspend the RNA pellet in 20-50 µL of RNase-free water.
- Determine the RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer. An A260/A280 ratio of ~2.0 is generally accepted as "pure" for RNA.

Optional: To remove any contaminating genomic DNA, treat the RNA samples with RNase-free DNase I according to the manufacturer's protocol.

B. Reverse Transcription (cDNA Synthesis)

This protocol outlines a two-step cDNA synthesis reaction.[\[4\]](#)[\[5\]](#)

- In a 0.2 mL PCR tube, combine the following components for a 20 μ L reaction:

Component	Volume/Amount
Total RNA	1 μ g
Random Primers/Oligo(dT)s	Per manufacturer's recommendation
dNTP Mix (10 mM)	1 μ L
RNase-free water	to 13 μ L

- Gently mix and briefly centrifuge.
- Incubate at 65°C for 5 minutes, then place on ice for at least 1 minute.
- Prepare a master mix of the following components:

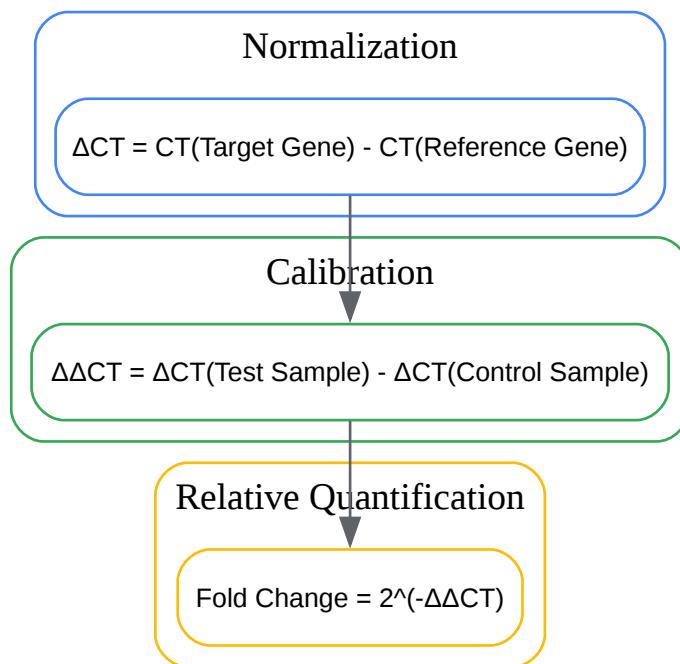
Component	Volume per reaction
5X Reaction Buffer	4 μ L
RNase Inhibitor	1 μ L
Reverse Transcriptase	1 μ L
RNase-free water	1 μ L

- Add 7 μ L of the master mix to each RNA/primer mixture.
- Incubate as follows: 25°C for 10 minutes, 37-42°C for 30-60 minutes, and 85°C for 5 minutes to inactivate the enzyme.[\[6\]](#)

- The resulting cDNA can be stored at -20°C. For qPCR, it is recommended to dilute the cDNA 1:5 or 1:10 with nuclease-free water.

C. Real-Time PCR (qPCR)

- Prepare a qPCR master mix for each primer pair. For a 20 µL reaction, combine the following in a microcentrifuge tube:


Component	Volume per reaction
2X SYBR Green qPCR Master Mix	10 µL
Forward Primer (10 µM)	0.5 µL
Reverse Primer (10 µM)	0.5 µL
Nuclease-free water	4 µL

- Aliquot 15 µL of the master mix into each well of a qPCR plate.
- Add 5 µL of diluted cDNA to the respective wells.
- Include no-template controls (NTC) for each primer set by adding 5 µL of nuclease-free water instead of cDNA.
- Seal the plate, mix gently, and centrifuge briefly.
- Perform the qPCR using a real-time PCR system with the following cycling conditions (can be optimized):

Step	Temperature	Time	Cycles
Initial Denaturation	95°C	2-10 minutes	1
Denaturation	95°C	15 seconds	40
Annealing/Extension	60°C	60 seconds	
Melt Curve Analysis	Per instrument instructions	1	

IV. Data Analysis

The relative gene expression can be calculated using the delta-delta CT ($\Delta\Delta CT$) method.[7][8]

[Click to download full resolution via product page](#)

Data analysis workflow using the $\Delta\Delta CT$ method.

- Calculate the ΔCT : For each sample, normalize the CT value of the target gene (COL1A1 or LUM) to the CT value of the reference gene.

$$\Delta CT = CT(\text{Target Gene}) - CT(\text{Reference Gene})$$

- Calculate the $\Delta\Delta CT$: Normalize the ΔCT of the test samples to the ΔCT of the control/calibrator sample.

$$\Delta\Delta CT = \Delta CT(\text{Test Sample}) - \Delta CT(\text{Control Sample})$$

- Calculate the Fold Change: The fold change in gene expression is calculated as:

$$\text{Fold Change} = 2^{-\Delta\Delta CT}$$

This protocol provides a comprehensive guide for the reliable quantification of COL1A1 and LUM gene expression. Adherence to best practices in RNA handling and qPCR setup is essential for obtaining accurate and reproducible results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Frontiers | LUM Expression and Its Prognostic Significance in Gastric Cancer [frontiersin.org]
- 2. Transcriptome analysis of human dermal fibroblasts following red light phototherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bitesizebio.com [bitesizebio.com]
- 4. neb.com [neb.com]
- 5. neb.com [neb.com]
- 6. ulab360.com [ulab360.com]
- 7. Single-Step SYBR® Green RT-qPCR - Protocol - OneLab [onelab.andrewalliance.com]
- 8. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Real-time PCR protocol for measuring collagen and lumican gene expression]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13389865#real-time-pcr-protocol-for-measuring-collagen-and-lumican-gene-expression>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com